![molecular formula C7H5N3O B13803951 Pyrimido[4,5-E][1,4]oxazepine CAS No. 26223-15-4](/img/structure/B13803951.png)
Pyrimido[4,5-E][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-E][1,4]oxazepine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system that includes both nitrogen and oxygen atoms, making it a versatile scaffold for the development of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-E][1,4]oxazepine can be synthesized through several methods. One common approach involves the condensation of pyrimidine derivatives with aldehydes and amines under microwave-assisted conditions. This method is advantageous due to its efficiency and high yield . Another method involves the use of switchable solvents to control the regioselectivity of the reaction, allowing for the synthesis of different derivatives from the same starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its rapid reaction times and high efficiency. The use of automated reactors and continuous flow systems further enhances the scalability of this process .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[4,5-E][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-E][1,4]oxazepine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyrimido[4,5-E][1,4]oxazepine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to various biological effects. This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to block the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-E][1,4]oxazepine can be compared with other similar compounds, such as:
Pyrimido[4,5-B][1,4]benzoxazepine: Similar in structure but differs in the position of the nitrogen and oxygen atoms.
Pyrido[2,3-B][1,4]benzoxazepine: Another related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
26223-15-4 |
|---|---|
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
pyrimido[4,5-e][1,4]oxazepine |
InChI |
InChI=1S/C7H5N3O/c1-2-11-4-6-3-8-5-10-7(6)9-1/h1-5H |
InChI-Schlüssel |
UPIRAMLPAZOTDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C2C=NC=NC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


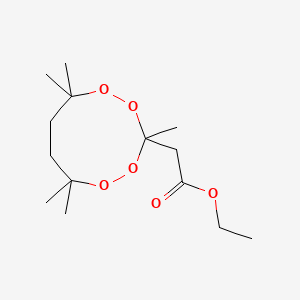
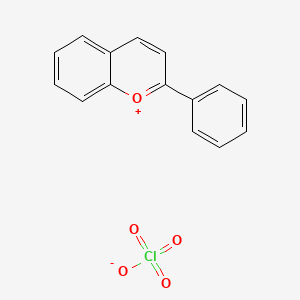
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)
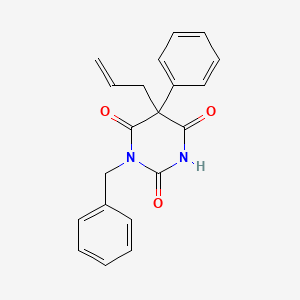
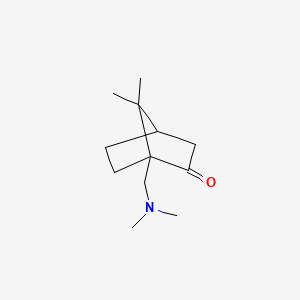





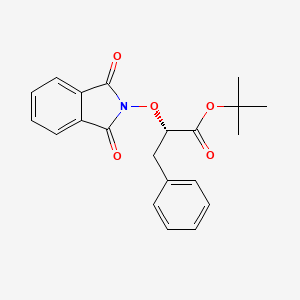
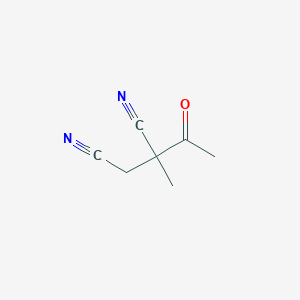

![5-Chloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13803961.png)
